An In-depth Technical Guide to 3-Chlorophenylhydrazine Sulfate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chlorophenylhydrazine Sulfate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chlorophenylhydrazine Sulfate, a key chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the fundamental properties, synthesis protocols, and critical applications of this compound, with a focus on the causal relationships that inform its use in a laboratory and industrial setting.
Core Chemical Identity and Physicochemical Properties
3-Chlorophenylhydrazine and its salts are foundational building blocks in modern organic and medicinal chemistry. While the hydrochloride salt is more commonly documented, the sulfate salt offers specific utility, and understanding its properties is crucial for its effective application.
Structure and Identification
The identity of 3-Chlorophenylhydrazine Sulfate is established by its chemical structure and unique identifiers. There appears to be a discrepancy among suppliers regarding its precise molecular formula, which warrants careful consideration by the user.
-
Common Name: 3-Chlorophenylhydrazine Sulfate
-
CAS Number: 41713-37-5[1]
-
Molecular Formulas Reported:
This discrepancy may arise from different manufacturing processes or hydration states. Researchers should verify the material they procure, as the molecular weight and subsequent stoichiometry in reactions will differ. For this guide, we will primarily reference the dimeric form (Molecular Weight: 383.24 g/mol ) which is more frequently cited by major chemical suppliers.[1][2]
Physicochemical Data
Quantitative data for chemical compounds are critical for experimental design. The table below summarizes the known properties of 3-Chlorophenylhydrazine and its more thoroughly characterized hydrochloride salt, which serves as a useful proxy for the sulfate salt's general behavior.
| Property | Value | Source(s) |
| IUPAC Name | (3-chlorophenyl)hydrazine | PubChem[3] |
| Molecular Formula (Free Base) | C₆H₇ClN₂ | PubChem[3] |
| Molecular Weight (Free Base) | 142.58 g/mol | PubChem[3] |
| Molecular Formula (Sulfate Salt) | C₁₂H₁₄Cl₂N₄·H₂SO₄ | TCI America[2], CP Lab Safety[1] |
| Molecular Weight (Sulfate Salt) | 383.24 g/mol | TCI America[2], CP Lab Safety[1] |
| CAS Number (Sulfate Salt) | 41713-37-5 | TCI America[2], CP Lab Safety[1] |
| Appearance (Hydrochloride Salt) | White to light yellow or pinkish-beige fine crystalline powder | ChemicalBook[4] |
| Melting Point (Hydrochloride Salt) | 240-245 °C (decomposes) | FINETECH[5] |
| Solubility (Hydrochloride Salt) | Soluble in water (approx. 50 g/L at 20 °C) and polar solvents. | ChemicalBook[4], "Phenyl Hydrazine Hydrochloride"[6] |
| Stability (Salt Forms) | Phenylhydrazine salts are comparatively more stable than the free base. | ResearchGate[7] |
Expert Insight: The use of salt forms like the sulfate or hydrochloride is a deliberate choice to enhance the stability and handling of phenylhydrazine compounds.[7] Phenylhydrazine free bases are oily liquids or low-melting solids that are susceptible to oxidation and discoloration upon exposure to air and light.[8] Converting them into crystalline salts locks the molecule into a more stable lattice, reduces its vapor pressure, and improves its shelf-life, which are critical considerations for consistency in pharmaceutical synthesis. The choice between sulfate and hydrochloride often depends on the specific reaction conditions, such as the desired solubility profile or the need to avoid chloride ions in sensitive catalytic systems.
Synthesis and Manufacturing
The synthesis of 3-Chlorophenylhydrazine salts is a well-established multi-step process rooted in classical organic chemistry. The typical pathway begins with the corresponding aniline derivative, 3-chloroaniline.
Synthetic Pathway Overview
The industrial synthesis involves a two-step process:
-
Diazotization: 3-chloroaniline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include sodium sulfite, sodium bisulfite, or stannous chloride.[9]
The final salt form is determined by the acid used during the workup and isolation phase. Using sulfuric acid would yield the sulfate salt. The following diagram illustrates this general workflow.
Caption: General synthesis workflow for 3-Chlorophenylhydrazine Sulfate.
Detailed Experimental Protocol (Adapted from Patent Literature)
This protocol is adapted from established methods for synthesizing phenylhydrazines and should be performed by trained personnel with appropriate safety precautions.[9]
Step 1: Diazotization of 3-Chloroaniline
-
In a jacketed glass reactor, charge 55 mL of water and 57.5 mL of 10N hydrochloric acid.
-
Cool the solution to 0 °C using a circulating chiller.
-
Slowly add 25.4 g of 3-chloroaniline while maintaining the temperature at 0 °C.
-
Prepare a solution of 15 g of sodium nitrite in 30 mL of water.
-
Add the sodium nitrite solution dropwise to the reactor over 60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes. The resulting solution contains the 3-chlorobenzenediazonium chloride intermediate.
Step 2: Reduction and Isolation as Sulfate Salt
-
In a separate reactor, prepare a solution of the reducing agent (e.g., sodium sulfite) in water.
-
Cool the reducing solution to 10-15 °C.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution. The temperature should be carefully controlled.
-
After the addition is complete, allow the reaction to stir for 1-2 hours.
-
Acidify the reaction mixture by adding concentrated sulfuric acid until the pH is strongly acidic.
-
Heat the mixture to 80-90 °C to complete the hydrolysis and salt formation.
-
Cool the mixture to 0-5 °C to crystallize the 3-Chlorophenylhydrazine Sulfate product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Trustworthiness through Self-Validation: The purity of the final product is critical. It is essential to validate the product using analytical techniques such as HPLC to quantify impurities, particularly positional isomers (2- and 4-chlorophenylhydrazine) that can arise from impure starting materials.
The Cornerstone Application: Fischer Indole Synthesis
The primary utility of 3-Chlorophenylhydrazine Sulfate in drug development lies in its role as a precursor in the Fischer indole synthesis . This powerful reaction, discovered in 1883, remains one of the most important and widely used methods for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[3][10]
Mechanism of Action
The Fischer indole synthesis is an acid-catalyzed reaction between an arylhydrazine and a ketone or aldehyde. The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted rearrangement to form a di-imine intermediate.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.
Caption: Mechanistic pathway of the Fischer Indole Synthesis.
Expert Insight on Regiochemistry: When using a meta-substituted phenylhydrazine like 3-chlorophenylhydrazine, the Fischer indole synthesis can produce a mixture of two regioisomeric indoles: the 4-chloro and 6-chloro substituted products. The ratio of these products depends on the steric and electronic nature of the carbonyl partner and the reaction conditions. This is a critical consideration for drug development, as the biological activity of the final molecule is highly dependent on the precise location of the chloro-substituent. Careful optimization of the reaction and robust purification methods are essential to isolate the desired isomer.
Application in Pharmaceutical Synthesis: The Triptan Class
The indole scaffold is central to the structure of the triptans , a class of drugs used for the acute treatment of migraine headaches.[10] These drugs are selective agonists of the serotonin 5-HT1B/1D receptors.[11] While many first-generation triptans are derived from 4-substituted phenylhydrazines, the principles of their synthesis illustrate the utility of chlorophenylhydrazine precursors. For example, the synthesis of Zolmitriptan, a second-generation triptan, relies on a Fischer indole synthesis as the key step to construct its indole core.[12][13][14] This highlights the industrial relevance of this reaction pathway for producing complex active pharmaceutical ingredients (APIs).
Quality Control and Analytical Methods
For any intermediate used in pharmaceutical development, rigorous quality control is paramount. The primary concerns for 3-Chlorophenylhydrazine Sulfate are its purity and the presence of isomeric impurities.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for analyzing the purity of chlorophenylhydrazine isomers. A study has detailed a validated method for separating 2-, 3-, and 4-chlorophenylhydrazine, demonstrating the sensitivity required for quality control.[13]
-
Column: C18 stationary phase (e.g., Waters X-Bridge)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection, typically around 239 nm.[13]
-
Sensitivity: The method can achieve detection limits as low as 0.04% for the 3-CPH isomer, making it suitable for identifying trace impurities.[13]
Safety, Handling, and Storage
As with all hydrazine derivatives, 3-Chlorophenylhydrazine Sulfate must be handled with care. The available safety data for the analogous hydrochloride salt provides a strong basis for handling procedures.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chlorophenylhydrazine Sulfate is a vital, high-value intermediate for the pharmaceutical and chemical industries. Its utility is primarily derived from its function as a stable and reliable precursor for the Fischer indole synthesis, a foundational method for creating a vast array of biologically active molecules. For the research and drug development professional, a thorough understanding of its physicochemical properties, the nuances of its synthesis, and the regiochemical outcomes of its reactions is essential for leveraging its full potential in the discovery and manufacturing of next-generation therapeutics.
References
-
Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]
-
CP Lab Safety. 3-Chlorophenylhydrazine Sulfate, min 98% (T), 1 gram. CP Lab Safety. Available at: [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). MAXALT (RIZATRIPTAN BENZOATE) TABLETS. accessdata.fda.gov. Available at: [Link]
-
ResearchGate. (n.d.). Zolmitriptan synthesis by Zeneca via a Grandberg–Fischer indole synthesis. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of zolmitriptan, salts and solvates thereof. Google Patents.
- Google Patents. (n.d.). Method for the preparation of zolmitriptan. Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75332, (3-Chlorophenyl)hydrazine. PubChem. Available at: [Link]
-
"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.). Available at: [Link]
-
ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Rizatriptan. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5078, Rizatriptan. PubChem. Available at: [Link]
-
Chaudhari, P. R., et al. (2023). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences. Available at: [Link]
-
Wikipedia. (2023). Phenylhydrazine. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Triptan. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 3-chlorine phenylhydrazine. Google Patents.
Sources
- 1. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ClinPGx [clinpgx.org]
- 11. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
